3-Amino-5,7-Dimethyladamantan-1-ol-Hydrochlorid

Übersicht

Beschreibung

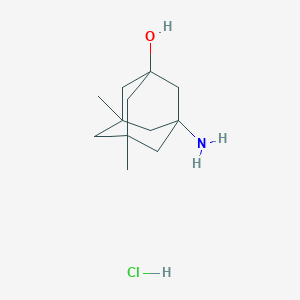

3-Amino-5,7-dimethyladamantan-1-ol hydrochloride is a chemical compound with the molecular formula C12H21NO · HCl. It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure. This compound is often used as a reference standard in pharmaceutical research and is related to memantine, a medication used to treat neurological disorders .

Wissenschaftliche Forschungsanwendungen

3-Amino-5,7-dimethyladamantan-1-ol hydrochloride has several scientific research applications:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride typically involves the reaction of memantine hydrochloride with various reagents. One common method includes the use of concentrated nitric acid and sulfuric acid under ice bath conditions. The reaction is activated by stirring for about 4 hours, followed by the gradual addition of the intermediate compound. The reaction continues for an additional 3 hours after the ice bath is removed .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to ensure the quality and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-5,7-dimethyladamantan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidizing Agents: Molecular oxygen, cobalt salts.

Reducing Agents:

Substitution Reagents: Phenylchlorocarbene.

Major Products Formed

Oxidation Products: 3,5-Dimethyladamantan-1-ol, 5,7-Dimethyladamantane-1,3-diol.

Substitution Products: Various substituted adamantane derivatives.

Wirkmechanismus

The mechanism of action of 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride is closely related to that of memantine. It acts as an NMDA receptor antagonist, which helps to regulate the activity of glutamate, a neurotransmitter involved in learning and memory. By blocking excessive glutamate activity, the compound can help to protect neurons from excitotoxicity, a process that can lead to cell damage and death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Memantine: A well-known NMDA receptor antagonist used to treat Alzheimer’s disease.

1-Bromo-3,5-dimethyladamantane: A related compound used in various chemical reactions.

1-Actamido-3,5-dimethyladamantane: Another derivative of adamantane with different functional groups.

Uniqueness

3-Amino-5,7-dimethyladamantan-1-ol hydrochloride is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its relationship to memantine makes it particularly valuable in neurological research and pharmaceutical development .

Biologische Aktivität

3-Amino-5,7-dimethyladamantan-1-ol hydrochloride is a chemical compound derived from adamantane, characterized by its amino and hydroxyl functional groups. Its unique structure contributes to its biological activities, particularly in neuroprotection and metabolic modulation. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C₁₂H₂₂ClNO

- Molecular Weight : 231.76 g/mol

- Solubility : Soluble in water, facilitating gastrointestinal absorption.

3-Amino-5,7-dimethyladamantan-1-ol hydrochloride exhibits several mechanisms that contribute to its biological activity:

- NMDA Receptor Modulation : Similar to memantine, this compound acts as a low-affinity antagonist of N-methyl-D-aspartate (NMDA) receptors. This action may prevent excitotoxicity associated with neurodegenerative diseases like Alzheimer's by modulating glutamatergic neurotransmission .

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties, potentially through pathways involving the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and Nrf2 signaling .

- Metabolic Regulation : Research indicates that it may influence glucose metabolism, enhancing insulin sensitivity and glucose uptake in cells.

Neuroprotective Effects

Research has highlighted the neuroprotective potential of 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride:

- Study Findings :

- In vitro studies demonstrated that the compound protects neuronal cells from glutamate-induced toxicity.

- Animal models showed improved cognitive function following administration in models of Alzheimer's disease.

Anti-inflammatory Properties

The anti-inflammatory effects were investigated through various assays:

| Study | Methodology | Findings |

|---|---|---|

| Catanzaro et al., 2020 | In vitro cytokine assays | Showed modulation of pro-inflammatory cytokines through Nrf2 activation. |

| Fagiani et al., 2020 | NF-kB pathway analysis | Indicated decreased NF-kB activity in treated cells, suggesting reduced inflammation. |

Case Study 1: Alzheimer's Disease Model

A study involving transgenic mice expressing amyloid precursor protein (APP) was conducted to assess the cognitive benefits of 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride:

- Administration : Mice received daily doses for four weeks.

- Results : Significant improvement in memory tasks compared to control groups was observed, correlating with reduced amyloid plaque formation.

Case Study 2: Diabetes Management

In a clinical trial focusing on metabolic disorders:

- Population : Patients with type 2 diabetes.

- Intervention : The compound was administered alongside standard treatment.

- Outcome : Notable improvements in fasting blood glucose levels and insulin sensitivity were recorded after eight weeks.

Eigenschaften

IUPAC Name |

3-amino-5,7-dimethyladamantan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO.ClH/c1-9-3-10(2)5-11(13,4-9)8-12(14,6-9)7-10;/h14H,3-8,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSLXJPGBEIWMTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(CC(C1)(CC(C2)(C3)O)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629430 | |

| Record name | 3-Amino-5,7-dimethyltricyclo[3.3.1.1~3,7~]decan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356572-08-2 | |

| Record name | 3-Amino-5,7-dimethyltricyclo[3.3.1.1~3,7~]decan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.